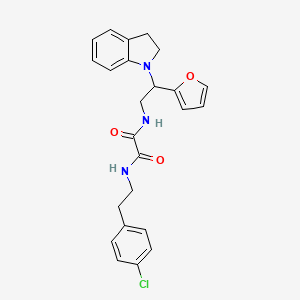![molecular formula C15H14ClFN2OS2 B2972783 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 887225-40-3](/img/structure/B2972783.png)
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H14ClFN2OS2 and its molecular weight is 356.86. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, a derivative of thieno[3,2-d]pyrimidine, has demonstrated promising applications in antitumor research. A study by Hafez and El-Gazzar (2017) reported the synthesis of various thieno[3,2-d]pyrimidine derivatives, noting their significant anticancer activity comparable to doxorubicin against multiple human cancer cell lines.
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
This compound is part of a family of thieno[3,2-d]pyrimidine derivatives that act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in DNA synthesis. Gangjee et al. (2008) found that these derivatives, including compounds with modifications at the 5-position of the pyrimidine ring, showed moderate to potent inhibitory activity against human TS (Gangjee et al., 2008).
Antimicrobial Activity
Compounds within the thieno[3,2-d]pyrimidin-4-one family have also been evaluated for antimicrobial properties. Ravindra et al. (2008) synthesized novel derivatives and confirmed their antimicrobial efficacy through various spectral and elemental analyses (Ravindra et al., 2008).
Physicochemical Properties and Biological Potential
A comparative study of physicochemical properties and biological potential was conducted by Zadorozhny et al. (2010). This study focused on understanding the differences brought by the position of the sulfur atom in the pyrimidine derivatives, which significantly influenced their biological activities (Zadorozhny et al., 2010).
Synthesis Techniques and Applications
Research has also focused on the synthesis methods of these compounds. Dos Santos et al. (2015) described a highly regioselective synthesis technique for 2-(methylsulfanyl)pyrimidin-4(3H)-ones, indicating their potential applications in various fields due to their structural uniqueness (Dos Santos et al., 2015).
Application in Surface Coatings and Printing Inks
The incorporation of pyrimidine derivatives into polyurethane varnishes and printing ink pastes for antimicrobial coatings has been studied. El-Wahab et al. (2015) found that these compounds enhanced the antimicrobial effects of the coatings and inks, providing a novel application in material sciences (El‐Wahab et al., 2015).
Inhibition of Transcription Factors
Further research indicated the potential of this compound class in inhibiting transcription factors like NF-kappaB and AP-1, which are pivotal in various cellular processes. Palanki et al. (2000) conducted structure-activity relationship studies to understand how modifications in the pyrimidine ring influence the inhibition of these transcription factors (Palanki et al., 2000).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS2/c1-2-19-14(20)13-12(6-7-21-13)18-15(19)22-8-9-10(16)4-3-5-11(9)17/h3-5H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAADLRDLHCODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2972703.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)


![3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2972713.png)


![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline](/img/structure/B2972718.png)
![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)

![(1-(2-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2972721.png)
